molecular formula C15H15F2N3O4 B4328085 ETHYL 2-(3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE

ETHYL 2-(3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE

Cat. No.: B4328085
M. Wt: 339.29 g/mol
InChI Key: GSHAXXLVZFNTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-{[(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms The compound also features an ethyl ester group, a difluorophenoxy group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the difluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on a difluorophenoxy precursor with the pyrazole intermediate.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-{[(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl (3-{[(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, or apoptosis.

    Interacting with nucleic acids: Binding to DNA or RNA, thereby influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl (3-{[(2,4-difluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: A compound with similar structural features but different substituents, leading to distinct biological activities.

    Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Another pyrazole derivative with potential antiviral activity.

    Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: A compound with structural similarities but different pharmacological properties.

Properties

IUPAC Name

ethyl 2-[3-[[2-(2,4-difluorophenoxy)acetyl]amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O4/c1-2-23-15(22)8-20-6-5-13(19-20)18-14(21)9-24-12-4-3-10(16)7-11(12)17/h3-7H,2,8-9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHAXXLVZFNTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE
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ETHYL 2-(3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE
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ETHYL 2-(3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE
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ETHYL 2-(3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE
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ETHYL 2-(3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE
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ETHYL 2-(3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE

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